molecular formula C7H8N2O4 B050452 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid CAS No. 117860-56-7

5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid

Cat. No. B050452
M. Wt: 184.15 g/mol
InChI Key: VMNNEPAQHIMLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid, typically involves regiospecific reactions that can be characterized by spectroscopic techniques and confirmed through single-crystal X-ray analysis. These methods ensure the identification of the desired regioisomer and provide insights into the molecular structure of the synthesized compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

Molecular structure analysis of pyrazole derivatives emphasizes the importance of hydrogen bonding in stabilizing the crystal structure. For instance, compounds similar to the target molecule have been shown to crystallize in specific space groups, with intermolecular hydrogen bonds playing a crucial role in the stabilization of the crystal packing (Tamer et al., 2015).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions that reflect their versatile chemical properties. For example, sigmatropic rearrangements and reactions with hydroxylamine and carbazates lead to the formation of novel N-substituted pyrazole carboxamides and carboxylates, showcasing the reactivity of such compounds (Kasımoğulları & Arslan, 2010; Korkusuz & Yıldırım, 2010).

Physical Properties Analysis

The physical properties of pyrazole derivatives can be inferred through their synthesis and structural characterization. These properties are influenced by the compound’s molecular geometry, crystal structure, and intermolecular interactions, which are critical for understanding the compound's stability and reactivity (Jiang et al., 2012).

Chemical Properties Analysis

The chemical properties of 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid derivatives can be studied through various spectroscopic methods, including FT-IR, NMR, and mass spectrometry. These techniques provide valuable insights into the compound's functional groups, electronic structure, and potential for forming specific chemical bonds, contributing to its application in synthesis and material science (Halim & Ibrahim, 2022).

Scientific Research Applications

  • 5-(Methoxycarbonyl)pyridine-3-boronic acid

    • Application: The specific applications of this compound are not mentioned in the source .
    • Method: The exact method of application or experimental procedures are not specified in the source .
    • Results: The source does not provide specific results or outcomes obtained from this application .
  • 5-(Methoxycarbonyl)furan-2-carboxylic acid

    • Application: The functional groups (carboxylic acid and ester) of this compound could serve as reactive sites for further chemical transformations, potentially leading to the synthesis of more complex molecules with desired properties.
    • Method: The exact method of application or experimental procedures are not specified in the source.
    • Results: The source does not provide specific results or outcomes obtained from this application.
  • Selection of boron reagents for Suzuki–Miyaura coupling

    • Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used in the manufacturing of more than 1000 tonnes per year of certain compounds, with the arylboronic acid/aryl chloride coupling as a key step .
    • Method: The exact method of application or experimental procedures are not specified in the source .
    • Results: The source does not provide specific results or outcomes obtained from this application .
  • 5-(Methoxycarbonyl)picolinic acid

    • Application: The specific applications of this compound are not mentioned in the source .
    • Method: The exact method of application or experimental procedures are not specified in the source .
    • Results: The source does not provide specific results or outcomes obtained from this application .
  • Synthesis of indole derivatives

    • Application: Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
    • Method: The exact method of application or experimental procedures are not specified in the source .
    • Results: The source does not provide specific results or outcomes obtained from this application .
  • Selection of boron reagents for Suzuki–Miyaura coupling

    • Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used in the manufacturing of more than 1000 tonnes per year of certain compounds, with the arylboronic acid/aryl chloride coupling as a key step .
    • Method: The exact method of application or experimental procedures are not specified in the source .
    • Results: The source does not provide specific results or outcomes obtained from this application .
  • 5-(Methoxycarbonyl)picolinic acid

    • Application: The specific applications of this compound are not mentioned in the source .
    • Method: The exact method of application or experimental procedures are not specified in the source .
    • Results: The source does not provide specific results or outcomes obtained from this application .
  • Synthesis of indole derivatives

    • Application: Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
    • Method: The exact method of application or experimental procedures are not specified in the source .
    • Results: The source does not provide specific results or outcomes obtained from this application .

properties

IUPAC Name

5-methoxycarbonyl-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-9-5(7(12)13-2)3-4(8-9)6(10)11/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNNEPAQHIMLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558168
Record name 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid

CAS RN

117860-56-7
Record name 5-Methyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117860-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Methyl-1H-pyrazole-3,5-dicarboxylic acid dimethyl ester (640, 3.7 g, 19.0 mmol) was combined with 1,4-dioxane (20 mL) and water (60 mL). Concentrated sulfuric acid (1.0 mL) in 2 mL of water was added to the solution. After the reaction was stirred at reflux overnight, it was cooled to room temperature and concentrated until precipitation began. The obtained mixture was left standing overnight. The resulting solid was filtered and dried under reduced pressure. The collected aqueous fractions were extracted with ethyl acetate. The organic portion was dried over anhydrous sodium sulfate and concentrated. Additional solid was crystallized from ethyl acetate to give the desired compound (641, 2.33 g, 68%). MS (ESI) [M+H+]+=185.0, melting point 175° C.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid
Reactant of Route 2
Reactant of Route 2
5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid
Reactant of Route 3
5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid
Reactant of Route 4
5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid
Reactant of Route 5
Reactant of Route 5
5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid

Citations

For This Compound
2
Citations
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
A phenotypic screen of a diverse library of small molecules for inhibition of the development of larvae of the parasitic nematode Haemonchus contortus led to the identification of a 1-…
Number of citations: 29 pubs.acs.org
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
Recently, we have discovered that the registered pesticide, tolfenpyrad, unexpectedly and potently inhibits the development of the L4 larval stage of the parasitic nematode …
Number of citations: 18 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.